Z-Pro-Ala-Gly-Pro-4M-betana
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Overview
Description
Z-Pro-Ala-Gly-Pro-4M-betana is a synthetic peptide compound with a specific sequence of amino acids. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s full name is Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana, where “Z” stands for the benzyloxycarbonyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves multiple steps, starting with the protection of amino groups using the benzyloxycarbonyl group. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid can be used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the development of bio-compatible materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Hydroxy-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methyl-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Ethoxy-betana
Uniqueness
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
Z-Pro-Ala-Gly-Pro-4M-betana is a synthetic compound with a unique structure that has garnered attention in the field of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its specific amino acid sequence and modifications that enhance its biological activity. The compound's molecular formula is C34H39N5O7, and it features a Z-protected proline, which contributes to its stability and bioactivity. The 4M-betana modification is particularly significant as it may influence the compound's interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting glucose metabolism and insulin signaling.
- Modulation of Cell Signaling : The compound appears to interact with cellular receptors, influencing pathways related to inflammation and immune response.
- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Effect Observed | Methodology |
---|---|---|
Enzyme Inhibition | Reduced activity of α-amylase and α-glucosidase | In vitro enzyme assays |
Cell Proliferation | Increased proliferation in certain cell lines | MTT assay |
Antioxidant Activity | Decreased reactive oxygen species (ROS) levels | DCFDA assay |
Immune Modulation | Enhanced natural killer (NK) cell activity | Flow cytometry analysis |
Study 1: Enzyme Inhibition
A study conducted to evaluate the inhibitory effects of this compound on carbohydrate-digesting enzymes found significant inhibition of both α-amylase and α-glucosidase activities. This suggests potential applications in managing diabetes by reducing glucose absorption in the intestine.
Study 2: Immune Response Enhancement
In an experimental model, this compound was shown to enhance NK cell activity. Mice treated with the compound exhibited increased production of interferon-gamma (IFN-γ), indicating a potential role in boosting immune responses against infections.
Study 3: Antioxidant Effects
Research assessing the antioxidant properties demonstrated that treatment with this compound led to a significant reduction in ROS levels in cultured cells exposed to oxidative stress. This finding supports the compound's potential use in protecting cells from oxidative damage.
Properties
CAS No. |
100900-21-8 |
---|---|
Molecular Formula |
C34H39N5O7 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[[2-[[(2S)-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H39N5O7/c1-22(36-32(42)28-15-9-17-39(28)34(44)46-21-23-10-4-3-5-11-23)31(41)35-20-30(40)37-33(43)27-14-8-16-38(27)25-18-24-12-6-7-13-26(24)29(19-25)45-2/h3-7,10-13,18-19,22,27-28H,8-9,14-17,20-21H2,1-2H3,(H,35,41)(H,36,42)(H,37,40,43)/t22-,27-,28-/m0/s1 |
InChI Key |
UDKUGLWNVKOFSM-FAQZDJIUSA-N |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@@H]4CCCN4C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(=O)C1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Synonyms |
Z-PRO-ALA-GLY-PRO-4M-BETANA |
Origin of Product |
United States |
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